
Tris(hydroxymethyl)aminomethan
Übersicht
Beschreibung
“4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid” is an organic compound. Its structure contains two hydroxymethyl groups, one methylamino group, and one ethanesulfonic acid group . It is often used as a buffer, chelating agent, and detergent . It is used to make zwitterionic buffer solutions in the pH range 6.8-8.2 and is used in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C8H19NO6S . It is also known as 1,3-Dihydroxy-2-(hydroxymethyl)-2-propanaminium with a molecular formula of C4H12NO3 and an average mass of 122.142 Da .Chemical Reactions Analysis
This compound is often used as a buffer, which means it can help maintain the pH of a solution stable. In biochemical experiments, it can be used to dilute and stabilize the activity of enzymes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 106.1204 . It is soluble in water . The melting point is 136-141 °C .Wissenschaftliche Forschungsanwendungen
Neuroprotektion bei Parkinson-Krankheit
Tris(hydroxymethyl)aminomethan wurde auf seine neuroprotektiven Eigenschaften untersucht, insbesondere im Zusammenhang mit der Parkinson-Krankheit. Eine Studie zeigte das Potenzial eines Derivats von this compound, CT51, um vor mitochondrialen Toxinen wie MPP+ zu schützen, die die Neuropathologie der Parkinson-Krankheit nachahmen . Die Verbindung konnte gezeigt werden, dass sie die neuronale Funktion und Schaltung bewahrt, als Antioxidans wirkt und die Expression des Hypoxie-induzierbaren Faktors 1 alpha (HIF-1α) moduliert, der die Eisenhomöostase reguliert und vor oxidativem Stress schützt .
Kristallographie
This compound-Derivate wurden in der Kristallographie verwendet, um molekulare Strukturen zu verstehen. So wurde beispielsweise die Kristallstruktur einer this compound-verwandten Verbindung bestimmt, um ihre Wechselwirkungen und Bindung aufzuklären, was für die Entwicklung neuer Materialien und das Verständnis biologischer Prozesse entscheidend ist .
Pufferlösungen in der biologischen Forschung
This compound wird verwendet, um zwitterionische Pufferlösungen im pH-Bereich von 6,8-8,2 zu erstellen. Diese Puffer sind in verschiedenen Anwendungen der biologischen Forschung unerlässlich, darunter Molekularbiologie, Diagnostik und Zellkultur. Sie tragen dazu bei, die pH-Stabilität von Lösungen zu erhalten, was für viele biologische Reaktionen entscheidend ist .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie wird this compound zur Formulierung von Medikamenten und diagnostischen Materialien verwendet. Seine Pufferkapazität macht es für den Einsatz in Medikamenten geeignet, die einen bestimmten pH-Bereich benötigen, um wirksam zu bleiben .
Agrochemische Forschung
This compound findet Anwendungen in der agrochemischen Forschung, wo es im Studium der Pflanzenphysiologie und in der Entwicklung agrochemischer Produkte eingesetzt wird. Seine Rolle bei der Aufrechterhaltung der pH-Stabilität ist entscheidend für Experimente mit Pflanzengewebe und -zellen .
Samenkonservierung
This compound ist ein Bestandteil des Test-Eigelb-Puffermediums, das bei der Kühlung und dem Transport von Sperma verwendet wird. Diese Anwendung ist in der Veterinärmedizin und Tierhaltung von Bedeutung, da sie dazu beiträgt, die Lebensfähigkeit von Spermien während der Lagerung und des Transports zu erhalten .
Studium der Succinat-Oxidation
Die Verbindung wird auch im Studium der Succinat-Oxidation verwendet, einer Schlüsselreaktion im Zitronensäurezyklus. Das Verständnis dieses Prozesses ist wichtig für die Bioenergetik und die Stoffwechselforschung .
Second Messenger cAMP Hydrolyse
This compound-verwandte Verbindungen wurden auf ihre Rolle bei der Hydrolyse des Second Messengers cAMP untersucht. Dieses Molekül ist ein wichtiger Regulator vieler physiologischer Prozesse, und seine Hydrolyse ist wichtig für Signaltransduktionsstudien .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tricine is primarily used as a buffering agent in various biological and chemical reactions .
Mode of Action
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid acts as a buffering agent, helping to maintain a stable pH in a solution. This is crucial in many biological and chemical reactions, as many enzymes and biochemical processes are highly sensitive to changes in pH .
Biochemical Pathways
This ensures that enzymes and other proteins function optimally, as they often have a narrow pH range in which they are active .
Pharmacokinetics
As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or injected .
Result of Action
The primary result of the action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is the maintenance of a stable pH in a solution. This can facilitate a wide range of biological and chemical reactions, from enzymatic reactions in a cell to DNA extraction in a test tube .
Action Environment
The action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, its buffering capacity can be affected by temperature, and its effectiveness can be reduced in the presence of divalent cations .
Eigenschaften
IUPAC Name |
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZCDVTMZWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398934 | |
| Record name | Tabs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54960-65-5 | |
| Record name | Tabs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



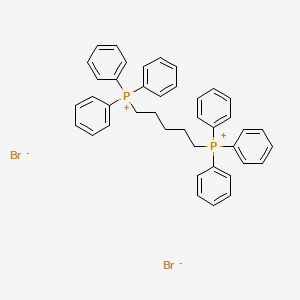

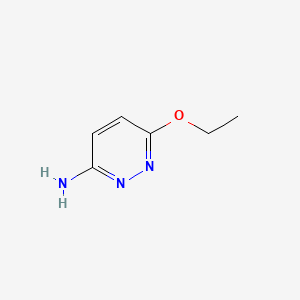
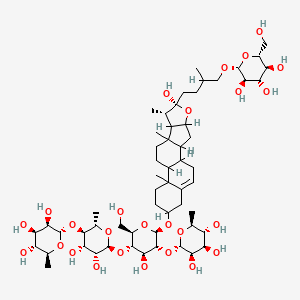
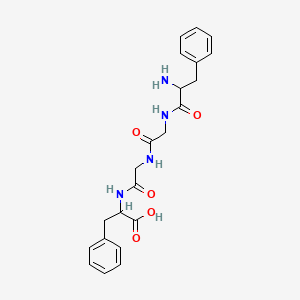
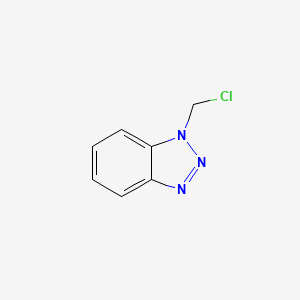

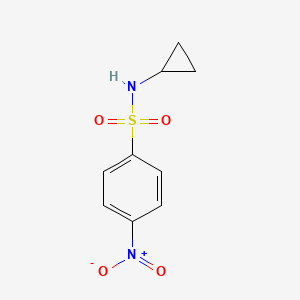

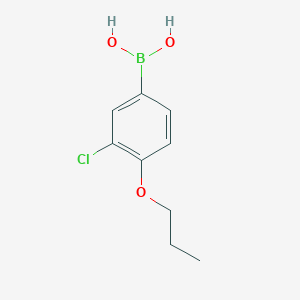
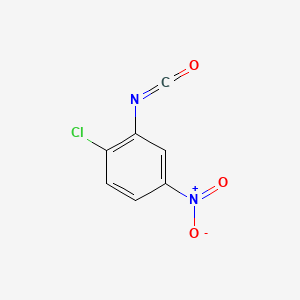


![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)